FTI 276

Catalog No.
S548235
CAS No.
170006-72-1
M.F
C21H27N3O3S2
M. Wt
433.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
FTI 276

CAS Number

170006-72-1

Product Name

FTI 276

IUPAC Name

(2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoic acid

Molecular Formula

C21H27N3O3S2

Molecular Weight

433.6 g/mol

InChI

InChI=1S/C21H27N3O3S2/c1-29-10-9-19(21(26)27)24-20(25)17-8-7-16(23-12-15(22)13-28)11-18(17)14-5-3-2-4-6-14/h2-8,11,15,19,23,28H,9-10,12-13,22H2,1H3,(H,24,25)(H,26,27)/t15-,19+/m1/s1

InChI Key

ZIXDDEATQSBHHL-BEFAXECRSA-N

SMILES

CSCCC(C(=O)O)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC=C2

Solubility

Soluble in DMSO, not in water

Synonyms

FTI276; FTI-276; FTI 276.

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC=C2

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)C1=C(C=C(C=C1)NC[C@H](CS)N)C2=CC=CC=C2

Description

The exact mass of the compound (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoic acid is 433.14938 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Amino Acids, Sulfur - Supplementary Records. It belongs to the ontological category of methionine derivative in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

There is currently no scientific research data available for the specific molecule (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoic acid. This is evident through a search of scientific databases such as PubChem [], SciFinder [], and Google Scholar.

While the molecule itself lacks data, some components might be relevant for further exploration:

  • (2S)-2-amino-4-methylsulfanylbutanoic acid: This portion resembles the amino acid L-cysteine, a naturally occurring molecule with various biological functions [].
  • Phenyl group: This aromatic ring is a common structural element found in many biologically active molecules [].

FTI 276 is a synthetic organic compound classified as a farnesyltransferase inhibitor. It is a peptidomimetic designed to selectively inhibit the farnesylation of Ras proteins, particularly K-Ras, which is crucial in various cancers, including lung, colon, and pancreatic tumors. The compound's IUPAC name is (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoic acid. FTI 276 exhibits high selectivity, with an inhibitory concentration (IC50) significantly lower than that required for related enzymes like geranylgeranyltransferase I .

FTI 276 primarily functions by inhibiting farnesyltransferase, an enzyme responsible for adding a farnesyl group to the cysteine residue at the carboxyl terminus of Ras proteins. This post-translational modification is essential for Ras membrane localization and function. The inhibition mechanism involves binding to the enzyme's active site, preventing the farnesylation of p21 Ras proteins without affecting the geranylgeranylation of most other proteins at low doses .

FTI 276 has demonstrated significant biological activity in various studies. It selectively inhibits K-Ras-dependent tumor growth in preclinical models, showing a reduction in tumor burden and volume in mouse models of lung cancer induced by carcinogens. The compound has been shown to decrease tumor multiplicity by over 60% and reduce tumor volume by approximately 58% when administered through a time-release pellet system . Its potency extends to inhibiting Plasmodium falciparum with IC50 values of 0.9 nM, indicating potential applications in treating malaria as well .

The synthesis of FTI 276 involves several steps that include the construction of its peptidomimetic backbone. The process typically employs solid-phase peptide synthesis techniques, allowing for the incorporation of specific amino acid residues that confer its inhibitory properties against farnesyltransferase. The final product is purified to achieve a high degree of purity (typically >95%) before use in biological assays .

FTI 276 has several notable applications:

  • Cancer Therapy: As a farnesyltransferase inhibitor, it holds promise in treating cancers associated with K-Ras mutations.
  • Malaria Treatment: Its efficacy against Plasmodium falciparum suggests potential use in antimalarial therapies.
  • Research Tool: FTI 276 serves as a critical reagent in studies investigating Ras signaling pathways and their roles in oncogenesis .

Studies have shown that FTI 276 interacts specifically with farnesyltransferase, inhibiting its activity at concentrations significantly lower than those required for geranylgeranyltransferase. This selectivity is crucial for minimizing off-target effects during therapeutic applications. Additionally, interaction studies indicate that FTI 276 does not interfere with other post-translational modifications commonly found in cellular signaling pathways, making it a valuable candidate for targeted therapies .

Several compounds share structural or functional similarities with FTI 276. Here are some notable examples:

Compound NameClassMechanism of ActionUnique Features
FTI 277Ester ProdrugFarnesyltransferase inhibitionDesigned to overcome thiol-based toxicity
LonafarnibFarnesyltransferase InhibitorInhibits farnesylation of Ras proteinsApproved for specific cancer treatments
TipifarnibFarnesyltransferase InhibitorTargets multiple Ras isoformsBroad-spectrum activity against Ras
ZSTK474PI3K InhibitorInhibits phosphoinositide 3-kinaseDifferent target pathway compared to FTI 276

FTI 276 is unique due to its high selectivity for K-Ras over other Ras isoforms and its potent inhibitory effects at low concentrations, making it a promising candidate for targeted cancer therapies .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

5

Exact Mass

433.14938408 g/mol

Monoisotopic Mass

433.14938408 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

FTI 276

Dates

Modify: 2024-02-18
1: Lantry LE, Zhang Z, Yao R, Crist KA, Wang Y, Ohkanda J, Hamilton AD, Sebti SM, Lubet RA, You M. Effect of farnesyltransferase inhibitor FTI-276 on established lung adenomas from A/J mice induced by 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone. Carcinogenesis. 2000 Jan;21(1):113-6. PubMed PMID: 10607742.
2: Sun J, Qian Y, Hamilton AD, Sebti SM. Ras CAAX peptidomimetic FTI 276 selectively blocks tumor growth in nude mice of a human lung carcinoma with K-Ras mutation and p53 deletion. Cancer Res. 1995 Oct 1;55(19):4243-7. PubMed PMID: 7671229.

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